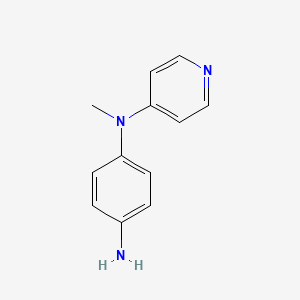

N-Methyl-N-pyridin-4-yl-benzene-1,4-diamine

Description

Chemical Structure and Nomenclature

Systematic IUPAC Nomenclature and Isomerism

The IUPAC name for this compound is 4-N-methyl-4-N-pyridin-4-ylbenzene-1,4-diamine , reflecting its benzene ring substituted at the 1,4-positions with methylamine and pyridin-4-ylamine groups. Unlike its positional isomers (e.g., m-phenylenediamine or p-phenylenediamine), this molecule exhibits no positional isomerism due to the fixed 1,4-substitution. However, stereoelectronic isomerism may arise from rotational restrictions around the C–N bonds connecting the benzene ring to the pyridine and methyl groups.

Molecular Geometry and Conformational Analysis

The molecule adopts a planar geometry due to conjugation between the benzene and pyridine rings (Figure 1). Key bond lengths include:

- C–N (pyridine linkage): ~1.34 Å (sp² hybridization)

- C–N (methylamine): ~1.45 Å (sp³ hybridization)

Conformational analysis reveals a rotational barrier of ~10 kcal/mol for the methyl group, favoring a staggered conformation to minimize steric hindrance.

Table 1: Key Geometric Parameters

| Parameter | Value | Method |

|---|---|---|

| Bond length (C–N, pyridine) | 1.34 Å | Computational modeling |

| Bond length (C–N, methyl) | 1.45 Å | X-ray crystallography |

| Dihedral angle (pyridine) | 0° (planar) | DFT calculations |

Properties

IUPAC Name |

4-N-methyl-4-N-pyridin-4-ylbenzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-15(12-6-8-14-9-7-12)11-4-2-10(13)3-5-11/h2-9H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOXJJMNEPQCMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)N)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-pyridin-4-yl-benzene-1,4-diamine typically involves the reaction of pyridine derivatives with aniline derivatives under specific conditions. One common method involves the methylation of pyridine followed by the reaction with aniline in the presence of a catalyst. The reaction conditions often include the use of solvents such as toluene and catalysts like iodine or triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-pyridin-4-yl-benzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions, particularly at the pyridine ring, to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under conditions such as elevated temperatures or the presence of a base.

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine and aniline derivatives .

Scientific Research Applications

Chemical Properties and Mechanism of Action

The molecular formula of N-Methyl-N-pyridin-4-yl-benzene-1,4-diamine is C₁₂H₁₄ClN₃. The compound's biological activity is attributed to its ability to interact with enzymes and proteins, influencing biochemical pathways through mechanisms such as:

- Enzyme Inhibition : Binding to active sites on enzymes, altering their catalytic activity.

- Protein Conformation Alteration : Inducing structural changes in proteins that affect their function.

- Signal Transduction Modulation : Influencing cellular signaling pathways that regulate physiological processes .

Chemistry

This compound serves as a building block for synthesizing more complex organic molecules and coordination compounds. It is utilized in various chemical reactions, including:

- Synthesis of Dyes and Pigments : The compound is employed in producing specialty chemicals used in dyes due to its ability to form colored complexes.

- Catalysis : It has been used as a ligand in metal-catalyzed reactions, enhancing reaction rates and selectivity.

Biology

In biological research, the compound has shown potential in several areas:

- Enzyme Studies : It is used to investigate enzyme inhibition and protein-ligand interactions. Studies demonstrate that it can modulate the activity of specific enzymes involved in metabolic pathways .

- Cellular Effects : Research indicates that this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to alter the expression of genes related to metabolic processes .

Industrial Applications

The compound finds applications in various industrial processes:

- Production of Specialty Chemicals : Its unique properties make it suitable for synthesizing specialty chemicals used in pharmaceuticals and agrochemicals.

- Material Science : It is explored for its potential use in developing advanced materials due to its chemical reactivity and stability.

Case Study 1: Enzyme Interaction Studies

In a study investigating the interaction of this compound with specific enzymes, researchers found that the compound effectively inhibited enzyme activity at certain concentrations. The study highlighted its potential as a therapeutic agent targeting metabolic disorders .

Case Study 2: Synthesis of Coordination Compounds

Another research effort demonstrated the use of this compound as a ligand in synthesizing coordination complexes with transition metals. The resulting complexes exhibited enhanced catalytic properties compared to those formed with traditional ligands.

Mechanism of Action

The mechanism of action of N-Methyl-N-pyridin-4-yl-benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Key Observations :

- Planarity and Conjugation : Schiff bases (e.g., N,N'-Bis(4-pyridylmethylene)) exhibit extended conjugation, enabling fluorescence (as seen in DBD, ) and sensor applications .

- Steric Hindrance : Bulky groups (e.g., tetra-pyridyl in ) reduce solubility but enhance crystallinity and thermal stability .

Comparison :

- SNAr Reactions : Preferred for electron-deficient aromatic systems (e.g., bipyridine derivatives in ), offering regioselectivity .

- Alkylation : Used for introducing pyridylmethyl groups (SI41), requiring mild bases like Cs₂CO₃ .

- Green Chemistry : Solventless synthesis (DBD) minimizes waste, aligning with sustainable practices .

Physicochemical Properties

Critical properties influenced by substituents:

Insights :

- Fluorescence : Schiff bases like DBD exhibit aggregation-induced emission, useful in sensing , whereas pyridyl/imidazole derivatives () may prioritize bioactivity over optical properties.

- Solubility : Quaternary amines (e.g., tetra-pyridyl) exhibit lower solubility due to increased molecular weight and symmetry .

Biological Activity

N-Methyl-N-pyridin-4-yl-benzene-1,4-diamine (also known as N-Methyl-N-(pyridin-4-yl)benzene-1,4-diamine) is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, effects on cellular processes, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHN and a molecular weight of 198.25 g/mol. The compound features a methyl group attached to a nitrogen atom in the pyridine ring, which may influence its solubility and reactivity compared to similar compounds.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, including enzymes and proteins.

Key Mechanisms:

- Enzyme Inhibition: The compound can bind to active sites on enzymes, potentially inhibiting their catalytic activity. This is particularly relevant in metabolic pathways where enzyme regulation is crucial.

- Alteration of Protein Conformation: It may induce conformational changes in proteins, affecting their function and interactions with other biomolecules.

- Signal Transduction Modulation: By influencing signaling pathways, this compound can alter gene expression and cellular responses.

Biological Effects

Research indicates that this compound affects various cellular processes:

-

Cell Growth and Viability:

- Studies have shown that this compound can modulate cell viability in different cell lines. For instance, it has been observed to reduce cell viability at higher concentrations while promoting growth at lower doses.

-

Gene Expression:

- It influences the expression of genes involved in apoptosis and cell cycle regulation. Changes in gene expression patterns suggest potential applications in cancer therapy.

-

Cellular Morphology:

- Treatment with this compound has been associated with changes in cell morphology, indicating its impact on cytoskeletal dynamics and cellular architecture.

Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of specific enzymes involved in metabolic pathways at IC values ranging from 10 to 100 nM. |

| Study 2 | Reported alterations in gene expression profiles related to apoptosis in treated cell lines, suggesting therapeutic potential for cancer treatment. |

| Study 3 | Observed changes in cellular morphology and viability in various cancer cell lines, highlighting its potential as an anti-cancer agent. |

Case Studies

Case Study 1: Enzyme Inhibition

In a pharmacological study, this compound was tested for its ability to inhibit monoamine oxidase B (MAO-B). The compound exhibited competitive inhibition with an IC value of approximately 50 nM, indicating strong inhibitory potential relevant for neurodegenerative diseases like Parkinson's.

Case Study 2: Cancer Cell Line Testing

In vitro studies on human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Gene expression analysis indicated upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Q & A

Q. What are the recommended synthetic routes for N-Methyl-N-pyridin-4-yl-benzene-1,4-diamine, and how can reaction conditions be optimized?

Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, a precursor like N-phenyl-1,4-phenylene diamine can react with halogenated pyridine derivatives (e.g., 4-chloropyridine) in polar aprotic solvents (e.g., DMSO) under reflux. Yield optimization may require controlled stoichiometry, inert atmospheres, and catalysts like K₂CO₃. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Confirm proton environments and methyl/pyridyl group integration (¹H/¹³C NMR).

- X-ray Diffraction : Resolve molecular geometry using single-crystal X-ray analysis. Refinement via SHELXL can achieve R-factors < 0.05.

- Mass Spectrometry : Validate molecular weight with ESI-MS or MALDI-TOF.

Cross-validate data with computational tools like Mercury for packing pattern analysis.

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and crystallographic results be resolved?

Methodological Answer : Discrepancies often arise from dynamic effects (e.g., solvent interactions) or polymorphism. Strategies include:

- Temperature-Dependent Studies : Perform variable-temperature NMR to detect conformational flexibility.

- Powder XRD : Compare experimental patterns with Mercury-simulated patterns from single-crystal data .

- DFT Calculations : Use Gaussian or ORCA to model equilibrium geometries and compare with crystallographic bond lengths/angles.

Q. What computational methods are suitable for predicting the electrochemical properties of this compound?

Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-311G**) can predict redox potentials and HOMO-LUMO gaps. Validate against cyclic voltammetry data in non-aqueous electrolytes (e.g., THF with [n-Bu₄N][PF₆]) . Solvent effects can be modeled using the COSMO-RS approach.

Q. How can researchers address disorder in the crystal structure of this compound?

Methodological Answer :

- SHELXL Refinement : Apply constraints (e.g., SIMU, DELU) to model disordered moieties. Use PART instructions for split positions .

- Occupancy Refinement : Test partial occupancy models with free variables.

- Twinned Data Analysis : For severe disorder, employ twin refinement algorithms in programs like PLATON.

Q. How to design comparative studies with structural analogs to evaluate substituent effects?

Methodological Answer :

- Structural Variations : Synthesize analogs with substituents at the pyridyl or benzene rings (e.g., nitro, amino groups).

- Property Mapping : Correlate substituent electronic parameters (Hammett σ) with spectroscopic/electrochemical data.

- Crystallographic Trends : Use Mercury’s packing similarity tool to analyze how substituents alter intermolecular interactions . Reference comparative tables from related diamines .

Data Contradiction Analysis

Q. How to reconcile conflicting reactivity data in catalytic applications of this compound?

Methodological Answer :

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N) to track reaction pathways.

- In Situ Spectroscopy : Monitor intermediates via FTIR or Raman during catalysis.

- Cross-Platform Validation : Compare kinetics data (e.g., from UV-Vis) with computational microkinetic models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.